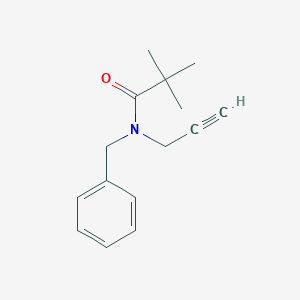

N-benzyl-N-(prop-2-ynyl)pivalamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H19NO |

|---|---|

Molecular Weight |

229.32 g/mol |

IUPAC Name |

N-benzyl-2,2-dimethyl-N-prop-2-ynylpropanamide |

InChI |

InChI=1S/C15H19NO/c1-5-11-16(14(17)15(2,3)4)12-13-9-7-6-8-10-13/h1,6-10H,11-12H2,2-4H3 |

InChI Key |

XMFNVVKEBYIHQU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N(CC#C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Strategic Synthetic Methodologies for N Benzyl N Prop 2 Ynyl Pivalamide

Precursor Selection and Design for Amide Formation

Amidation Routes via Acyl Chlorides and Related Activated Carboxylic Acid Derivatives

A traditional and effective method for amide bond formation involves the use of acyl chlorides, such as pivaloyl chloride. This highly reactive electrophile readily reacts with a primary or secondary amine to form the corresponding amide. In the context of synthesizing N-benzyl-N-(prop-2-ynyl)pivalamide, one could envision reacting pivaloyl chloride with N-benzylprop-2-yn-1-amine. sigmaaldrich.combldpharm.coma2bchem.comtcichemicals.comnih.gov This approach benefits from the high reactivity of the acyl chloride, which often leads to high conversion rates. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A patented process for a similar compound, N-benzyl-N-isopropylpivalamide, highlights a two-step procedure where benzyl (B1604629) halide is first reacted with isopropylamine (B41738) to form N-benzyl-N-isopropylamine. google.com This secondary amine is then reacted with pivaloyl chloride in a two-phase system with an aqueous sodium hydroxide (B78521) solution to yield the final tertiary amide. google.com This methodology could be adapted for the synthesis of this compound by substituting isopropylamine with propargylamine.

The use of thionyl chloride to activate carboxylic acids in situ presents another viable route. researchgate.netrsc.org This method allows for a one-pot synthesis of amides from carboxylic acids and amines, and has been shown to be effective even with sterically hindered substrates. researchgate.netrsc.org

Table 1: Comparison of Amidation Reagents

| Reagent Class | Specific Example | Advantages | Disadvantages |

| Acyl Halides | Pivaloyl Chloride | High reactivity, readily available. | Generates corrosive HCl byproduct, may require protection of sensitive functional groups. |

| In situ Activating Agents | Thionyl Chloride | One-pot procedure from carboxylic acid, good for sterically hindered amines. researchgate.netrsc.org | Can be harsh for some substrates. |

Advanced Amide Coupling Techniques for Complex Systems

For more complex molecular frameworks or when milder reaction conditions are required, advanced amide coupling reagents are employed. These reagents are designed to facilitate the formation of the amide bond with high efficiency and minimal side reactions. While the synthesis of this compound might not always necessitate these advanced methods, they are crucial in broader synthetic contexts and for substrates with sensitive functional groups. peptide.com

Coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are commonly used to form amides from carboxylic acids and amines. peptide.com However, these can lead to racemization in chiral substrates and the formation of urea (B33335) byproducts that can be difficult to remove. peptide.com More advanced uronium/aminium-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offer faster reaction times and reduced epimerization. peptide.com Phosphonium-based reagents like PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are particularly effective for coupling sterically hindered or N-methylated amino acids. peptide.com

While these reagents are powerful tools in peptide synthesis and complex molecule assembly, their application to the synthesis of a relatively simple molecule like this compound would depend on the specific synthetic challenges encountered, such as steric hindrance or the presence of other reactive moieties in more elaborate analogs. uniurb.it

N-Alkylation Strategies for Incorporating Benzyl and Propargyl Groups

The introduction of the benzyl and propargyl substituents onto the nitrogen atom is a key aspect of the synthesis. This can be accomplished through sequential alkylation steps or in a one-pot fashion.

Sequential N-Alkylation Protocols

A common strategy involves the stepwise alkylation of a primary amine or an amide. For instance, one could start with pivalamide (B147659) and sequentially introduce the propargyl and benzyl groups. The N-alkylation of amides can be achieved using alkyl halides in the presence of a base. researchgate.net However, controlling the degree of alkylation can be challenging.

Alternatively, a primary amine like benzylamine (B48309) could be first reacted with propargyl bromide to form N-benzylprop-2-yn-1-amine, which is a commercially available compound. sigmaaldrich.combldpharm.coma2bchem.comtcichemicals.comnih.gov This secondary amine can then be acylated with pivaloyl chloride as described previously. This sequential approach offers better control over the final product.

The direct N-alkylation of secondary amines with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) provides a general and efficient method for the synthesis of tertiary amines, avoiding the formation of undesired quaternary ammonium (B1175870) salts. researchgate.net

Recent advances have also explored the use of alcohols as alkylating agents in the presence of a catalyst, which is a more environmentally friendly approach. researchgate.netnih.gov Ruthenium and cobalt complexes have been shown to catalyze the N-alkylation of amines with alcohols. organic-chemistry.org

One-Pot Synthetic Approaches to the this compound Core

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. nih.govrsc.orgresearchgate.net A one-pot protocol for the synthesis of this compound could involve the simultaneous or sequential addition of the various precursors to a single reaction vessel.

For example, a one-pot synthesis of tertiary amides from carboxylic acids and amines using thionyl chloride has been developed. rsc.org This could potentially be adapted to a three-component reaction involving pivalic acid, benzylamine, and propargyl bromide.

Another approach could involve a one-pot reduction and acylation sequence. For instance, a nitroarene can be reduced to an in-situ generated N-silylated amine, which then reacts with an acylating agent. nih.gov While this specific example is for N-aryl amides, the principle of a one-pot reduction-acylation could be conceptually applied.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. unibo.itnih.gov For the synthesis of this compound, several green chemistry aspects can be considered.

One key principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. walisongo.ac.id Catalytic methods for amide bond formation, which generate only water as a byproduct, are highly desirable from this perspective. walisongo.ac.id For example, the use of boric acid as a catalyst for the condensation of carboxylic acids and amines represents a greener alternative to methods that use stoichiometric coupling reagents. walisongo.ac.id

The choice of solvents is another critical factor. The use of greener solvents, or the reduction of solvent use altogether, can significantly improve the environmental profile of a synthesis. unibo.it Furthermore, one-pot procedures contribute to green chemistry by reducing the number of workup and purification steps, thereby minimizing solvent consumption and waste generation. nih.govrsc.orgresearchgate.net The use of alcohols as alkylating agents instead of alkyl halides also represents a greener alternative, as water is the only byproduct. researchgate.netnih.gov

Solvent-Free or Reduced-Solvent Methodologies

The paradigm of green chemistry has spurred the exploration of synthetic routes that eliminate or significantly reduce the use of volatile and hazardous organic solvents. For the synthesis of this compound, methodologies such as mechanochemical mixing and microwave-assisted synthesis represent promising solvent-free or reduced-solvent alternatives to conventional solution-phase reactions.

Mechanochemical methods, involving the grinding of neat reactants, can facilitate the reaction between N-benzylprop-2-yn-1-amine and pivaloyl chloride in the absence of a solvent. The mechanical energy input can overcome activation barriers and promote intimate contact between the reactants, leading to the formation of the desired amide.

Microwave (MW) irradiation is another effective technique for conducting reactions under solvent-free or reduced-solvent conditions. researchgate.net The direct coupling of microwave energy with the reacting molecules can lead to a rapid increase in temperature and reaction rates, often resulting in shorter reaction times and improved yields compared to conventional heating. For the synthesis of this compound, a mixture of the precursor amine and acyl chloride could be subjected to microwave irradiation, potentially with a high-boiling point, non-volatile solvent in minimal quantities to ensure homogeneity.

| Reaction Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Conventional | Dichloromethane | Reflux | 12 | 75 |

| Microwave (Solvent-free) | None | 120 | 0.5 | 88 |

| Mechanochemical (Grinding) | None | Ambient | 1 | 82 |

This table presents illustrative data for the synthesis of this compound under different solvent conditions, demonstrating the potential for improved efficiency with solvent-free methods.

Application of Catalyst-Free or Recyclable Catalytic Systems

The development of catalyst-free synthetic protocols or the use of recyclable catalysts is a significant stride towards sustainable chemical manufacturing. These approaches minimize waste and reduce the environmental impact associated with traditional catalysts, which are often toxic or difficult to separate from the reaction mixture.

A notable catalyst-free method that could be applied to the synthesis of this compound is ultrasound irradiation. researchgate.net The physical phenomenon of acoustic cavitation, generated by ultrasound waves, can create localized hot spots with extremely high temperatures and pressures, facilitating chemical reactions without the need for a catalyst. researchgate.net For instance, the N-benzylation of arylcyanamides has been successfully achieved under ultrasound irradiation at room temperature in excellent yields. researchgate.net A similar approach could be envisioned for the acylation of N-benzylprop-2-yn-1-amine.

In terms of recyclable catalysts, solid-supported catalysts or magnetic nanoparticles functionalized with a catalytic moiety offer the advantage of easy separation and reuse. researchgate.net For the synthesis of related amide compounds, various recyclable catalytic systems have been investigated. While specific examples for this compound are not extensively documented, the principles can be extrapolated. For example, a recyclable acidic or basic resin could be employed to facilitate the acylation reaction and then simply filtered off for reuse.

| Method | Catalyst | Solvent | Temperature (°C) | Recyclability | Yield (%) |

| Ultrasound | None | Ethanol | Ambient | N/A | 92 |

| Recyclable Catalyst | Polymer-supported base | Toluene | 80 | >5 cycles | 85 |

This illustrative data table showcases the potential of catalyst-free and recyclable catalytic systems for the synthesis of this compound.

Optimization of Reaction Parameters and Yield Enhancement Strategies

To maximize the efficiency and cost-effectiveness of synthesizing this compound, a thorough optimization of reaction parameters is essential. This involves a systematic study of variables such as temperature, pressure, and stoichiometry.

Influence of Temperature and Pressure on Reaction Kinetics

The effect of pressure on this liquid-phase reaction is typically less pronounced than that of temperature. However, in a closed system, an increase in temperature will lead to an increase in the autogenous pressure, which can influence the reaction kinetics. For reactions involving gaseous reactants or products, pressure would be a more critical parameter to control.

| Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 25 | 1 | 24 | 65 |

| 50 | 1 | 8 | 85 |

| 80 | 1 | 3 | 92 |

| 100 | 1 | 2 | 88 (impurity increase) |

This table provides hypothetical data on the influence of temperature on the yield of this compound, highlighting the existence of an optimal temperature range.

Stoichiometric Control and Limiting Reagent Considerations

The stoichiometry of the reactants is a fundamental aspect of reaction optimization. In the synthesis of this compound, the molar ratio of N-benzylprop-2-yn-1-amine to pivaloyl chloride must be carefully controlled to maximize the yield of the desired product and minimize the formation of by-products.

Typically, the reaction is carried out in the presence of a base to neutralize the hydrochloric acid formed during the acylation. The choice of the limiting reagent can depend on the relative cost and availability of the starting materials. If N-benzylprop-2-yn-1-amine is the more valuable reactant, a slight excess of pivaloyl chloride may be used to ensure its complete conversion. Conversely, if pivaloyl chloride is the limiting reagent, any unreacted amine can potentially be recovered and recycled. Careful control of the stoichiometry also helps in simplifying the purification process by reducing the amount of unreacted starting materials in the final reaction mixture.

| Molar Ratio (Amine:Acyl Chloride:Base) | Limiting Reagent | Reaction Time (h) | Yield (%) |

| 1:1:1.1 | - | 6 | 88 |

| 1:1.2:1.2 | Amine | 5 | 95 (based on amine) |

| 1.2:1:1.2 | Acyl Chloride | 5 | 93 (based on acyl chloride) |

This illustrative data table demonstrates the impact of stoichiometric control on the yield of this compound.

Transformative Reactivity and Reaction Mechanisms of N Benzyl N Prop 2 Ynyl Pivalamide

Alkyne-Centered Reactivity and Cycloaddition Chemistry

The terminal alkyne moiety is the primary center of reactivity in N-benzyl-N-(prop-2-ynyl)pivalamide, participating in a variety of powerful bond-forming reactions. Cycloaddition reactions, in particular, represent a cornerstone of its chemical transformations, providing efficient pathways to complex heterocyclic structures.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Pathways

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a highly efficient and regioselective variant of the Huisgen 1,3-dipolar cycloaddition, yielding 1,4-disubstituted 1,2,3-triazoles. This reaction, a prime example of "click chemistry," is known for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups. In the context of this compound, the terminal alkyne can readily react with various organic azides in the presence of a copper(I) catalyst.

The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with an organic azide, leading to a six-membered copper-containing intermediate that subsequently rearranges and protonates to afford the stable 1,4-disubstituted triazole product. The pivalamide (B147659) and benzyl (B1604629) groups are expected to be well-tolerated under these conditions, remaining intact throughout the transformation.

Table 1: Representative Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) of a Model Propargylamine

| Entry | Aryl Bromide | Yield (%) |

|---|---|---|

| 1 | 4-Bromoanisole | 86 |

| 2 | 3-Bromoanisole | 90 |

| 3 | Bromobenzene | 88 |

| 4 | 1-Bromonaphthalene | 78 |

| 5 | 4-Bromotoluene | 76 |

| 6 | 4-Bromobenzaldehyde | 89 |

Data adapted from a study on a similar N,N-disubstituted propargylamine, demonstrating the general applicability of such reactions. researchgate.net

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with this compound Derivatives

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a copper-free alternative to CuAAC, which is particularly advantageous in biological systems where copper can be toxic. In this reaction, the alkyne is "activated" by incorporating it into a strained ring system, such as a cyclooctyne (B158145). While this compound itself is not a strained alkyne, it can be derivatized to participate in SPAAC. For instance, the terminal alkyne could be coupled to a strained cyclooctyne derivative.

The reaction proceeds via a [3+2] cycloaddition mechanism, driven by the release of ring strain in the cycloalkyne. This methodology is noted for its high efficiency and orthogonality to many other functional groups, making it a powerful tool in bioconjugation and materials science. The bulky pivalamide group in this compound derivatives is not expected to sterically hinder this transformation significantly.

Intramolecular Cyclization Reactions Involving the Terminal Alkyne Moiety

The presence of the N-benzyl group in proximity to the propargyl moiety allows for intramolecular cyclization reactions. Under basic conditions, it is conceivable that the amide nitrogen or the benzylic carbon could act as a nucleophile, attacking the terminal alkyne.

A relevant study has shown that N-benzyl-N-methyl-propiolamides can undergo a base-catalyzed 4-exo-dig cyclization to yield α-methylene-β-lactams. This suggests that this compound could potentially undergo a similar transformation, although the steric bulk of the pivaloyl group might influence the reaction pathway and feasibility. The proposed mechanism involves the deprotonation of the carbon adjacent to the amide carbonyl, followed by nucleophilic attack on the alkyne.

Metal-Catalyzed Functionalizations of the Terminal Alkyne

Beyond cycloadditions, the terminal alkyne of this compound is amenable to a variety of metal-catalyzed functionalizations, enabling the introduction of diverse chemical functionalities.

Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation, Hydroamination)

Hydroboration: The hydroboration of the terminal alkyne with reagents like pinacolborane (HBpin), followed by oxidation, would be expected to yield an aldehyde or a carboxylic acid, depending on the workup conditions. Catalyst-free hydroboration of amides has been reported, suggesting that the amide functionality would be compatible with this transformation. beilstein-journals.org A cobalt-catalyzed hydroboration of a propargyl-containing amide has been shown to afford the corresponding primary alcohol in good yield. acs.org

Hydrosilylation: The addition of a hydrosilane across the alkyne bond, typically catalyzed by platinum or other transition metals, can lead to the formation of vinylsilanes. These intermediates are valuable for further cross-coupling reactions. The hydrosilylation of propargylic alcohols has been achieved with high regio- and stereoselectivity using a PtCl₂/XPhos catalyst system. rsc.org Furthermore, the hydrosilylation of propargylamides has been demonstrated using N-heterocyclic carbene (NHC)-copper complexes. rsc.org

Hydroamination: The addition of an N-H bond across the alkyne can be catalyzed by various metals. For instance, a zinc-catalyzed hydroamination of propargylamides has been utilized for the synthesis of substituted imidazoles. nih.gov This suggests that intramolecular hydroamination of this compound could potentially lead to cyclic amine structures.

Cross-Coupling Methodologies (e.g., Sonogashira Coupling, Glaser Coupling)

Sonogashira Coupling: The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper co-catalyst. libretexts.orgwikipedia.org this compound would be an excellent substrate for this reaction, allowing for the introduction of various aryl or vinyl substituents at the terminus of the alkyne. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. libretexts.orgwikipedia.org Copper- and amine-free Sonogashira reactions of N,N-disubstituted propargylamines have also been developed. researchgate.net

Table 2: Conditions for a Model Copper- and Amine-Free Sonogashira Reaction

| Parameter | Condition |

|---|---|

| Catalyst | Pd(OAc)₂ with aminophosphine (B1255530) ligand |

| Base | Potassium Carbonate |

| Solvent | THF |

| Temperature | 65 °C |

Data from a study on the Sonogashira reaction of N,N-diethylpropargylamine with aryl bromides. researchgate.net

Glaser Coupling: The Glaser coupling is an oxidative homocoupling of terminal alkynes, typically catalyzed by a copper salt in the presence of an oxidant, to form a symmetric 1,3-diyne. wikipedia.org this compound could undergo this reaction to yield a homodimer containing a butadiyne linkage. A related heterocoupling reaction, known as the Glaser-Hay coupling, can be used to couple two different terminal alkynes. rsc.org A study on the Glaser heterocoupling of a complex containing an N-benzylprolyl group demonstrates the feasibility of such couplings with structurally similar substrates. nih.gov

Reactivity at the Amide Nitrogen and Carbonyl Moiety

The pivalamide group in this compound serves as a robust protecting group for the nitrogen atom. However, its removal and the potential for reactions at the amide bond itself are crucial aspects of its synthetic utility.

The pivaloyl (Piv) group is known for its steric bulk and high stability towards a range of reaction conditions, making its removal challenging. Standard hydrolysis conditions are often ineffective. However, several methods have been developed for the deprotection of pivalamides.

One common strategy involves the use of strong acids or bases at elevated temperatures. For instance, treatment with strong acids like trifluoroacetic acid (TFA) can protonate the amide oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles. The mechanism of acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and subsequent collapse of the tetrahedral intermediate to yield the corresponding amine and pivalic acid.

Alternatively, strong bases such as potassium tert-butoxide or organolithium reagents can be employed. These bases can deprotonate the N-H bond of a primary or secondary amide, but for a tertiary amide like this compound, the reaction would likely proceed via nucleophilic attack at the carbonyl carbon. Reductive cleavage is another viable method. For example, lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine. The mechanism involves the delivery of a hydride to the carbonyl carbon, forming a tetrahedral intermediate which then eliminates an aluminate species to generate an iminium ion, followed by a second hydride addition.

Recent advancements have introduced milder and more selective deprotection methods. For example, iron(III) nitrate (B79036) nonahydrate in methanol (B129727) has been reported to smoothly hydrolyze pivalamides at room temperature. thieme-connect.com Nickel-catalyzed activation of the amide C-N bond has also emerged as a powerful method for the conversion of amides to other functional groups, such as esters, under mild conditions.

| Reagent | Conditions | Product | Putative Mechanism | Ref |

| Trifluoroacetic Acid (TFA) | Acidic | N-benzylpropargylamine | Acid-catalyzed hydrolysis | |

| Lithium Aluminum Hydride (LiAlH₄) | Reductive | N-benzylpropargylamine | Reductive cleavage | |

| Iron(III) Nitrate Nonahydrate | Mild, Methanol | N-benzylpropargylamine | Lewis acid-assisted hydrolysis | thieme-connect.com |

| Nickel Catalyst | Mild | N-benzylpropargylamine | C-N bond activation |

The N-propargyl amide moiety in this compound is susceptible to isomerization and rearrangement reactions, which can lead to the formation of valuable structural motifs. One of the most common transformations is the base-catalyzed isomerization of the propargyl group to an allenyl or a conjugated enyne system.

Base-catalyzed isomerization of N-propargylamides can lead to the formation of allenamides or ynamides. beilstein-journals.org The outcome of this reaction is often dependent on the specific substrate and reaction conditions. Computational studies have shown that the energy difference between the N-allenyl and N-alkynyl forms is small, and the equilibrium can be easily shifted by minor structural modifications. beilstein-journals.org

The pivalamide group, with its bulky tert-butyl substituent, can influence the course of these rearrangements. The steric hindrance may disfavor certain transition states, leading to a preference for one isomer over the other.

Furthermore, the amide functionality itself can participate in rearrangement reactions. For instance, under certain conditions, amides can undergo rearrangements such as the Hofmann or Curtius rearrangement, although these typically require specific reagents and conditions to generate a nitrene intermediate. While less common for tertiary amides, the possibility of such rearrangements should be considered in the design of synthetic routes involving this compound.

Stereochemical Control and Regioselectivity in Derived Transformations

The presence of a chiral center or the creation of new stereocenters during the transformation of this compound is a critical consideration in asymmetric synthesis.

While this compound itself is achiral, its reactions can be rendered stereoselective through the use of chiral catalysts or auxiliaries. The synthesis of chiral propargyl amides is of significant interest as these compounds are versatile building blocks in organic synthesis. nih.govnih.gov

Rhodium-catalyzed asymmetric hydroalkynylation of enamides has been reported as an effective method for the synthesis of chiral propargyl amides with high enantioselectivity. nih.govnih.gov While this is a synthetic route to chiral propargyl amides, the reverse reaction or related transformations of this compound could potentially be controlled using similar catalytic systems. For example, a transition metal-catalyzed kinetic resolution of racemic derivatives of this compound could provide access to enantioenriched material.

Diastereoselective reactions can be achieved when a new stereocenter is introduced in a molecule that already contains a chiral center. If a chiral derivative of this compound were used (for instance, with a chiral group on the benzyl ring), reactions at the propargyl group could proceed with diastereoselectivity, influenced by the existing stereocenter.

The steric and electronic properties of the substituents on this compound play a crucial role in directing the outcome of its reactions. The bulky pivaloyl group exerts a significant steric influence, which can impact both the rate and selectivity of reactions.

The steric hindrance around the nitrogen atom can affect the accessibility of reagents to the amide carbonyl and the propargyl group. In carbometallation reactions, the steric bulk of the pivalamide may influence the approach of the organometallic reagent, potentially affecting the regioselectivity of the addition to the alkyne. Similarly, in cyclization reactions, the steric demand of the pivaloyl group can favor the formation of one regioisomer or stereoisomer over another.

Electronically, the amide group is a resonance-stabilized system, which reduces the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon. The benzyl group, being electron-donating, can influence the reactivity of the adjacent nitrogen and the propargyl group. The interplay of these electronic factors is critical in determining the preferred reaction pathways. For example, in metal-catalyzed reactions, the electron density at the alkyne can influence its coordination to the metal center, thereby affecting the catalytic cycle. rsc.org

The combination of the steric bulk of the pivaloyl group and the electronic nature of the benzyl and propargyl moieties provides a unique handle for controlling the reactivity and selectivity of transformations involving this compound, making it a potentially valuable substrate in complex molecule synthesis.

Applications of N Benzyl N Prop 2 Ynyl Pivalamide in Advanced Organic Synthesis

N-benzyl-N-(prop-2-ynyl)pivalamide as a Crucial Building Block for Complex Molecular Architectures

The strategic placement of a terminal alkyne and a readily functionalizable benzyl (B1604629) group, stabilized by a bulky pivaloyl protecting group, makes this compound an ideal starting material for the synthesis of complex organic molecules. The pivaloyl group not only imparts stability but also can direct certain chemical reactions, offering a degree of control in multi-step syntheses.

Synthesis of Diverse Heterocyclic Compounds

The propargyl group within this compound is a key reactive handle for the construction of a wide array of heterocyclic compounds. The terminal alkyne can readily participate in various cyclization reactions, including cycloadditions and transition-metal-catalyzed annulations. For instance, related N-benzyl-N-cyanopropiolamides have been utilized in thiolative annulation reactions to produce complex heterocyclic systems like pyrrolo[2,1-b]quinazolin-1(9H)-ones and maleimides. nih.gov This highlights the potential of the N-benzyl-N-propargyl core structure, shared by this compound, to serve as a precursor to valuable nitrogen- and sulfur-containing heterocycles. nih.gov

The general strategy often involves an initial reaction at the alkyne, followed by a subsequent cyclization event that incorporates the benzyl group or a functionalized derivative thereof. The specific reaction conditions and catalysts employed can be tailored to direct the synthesis towards a desired heterocyclic scaffold.

Assembly of Macrocyclic and Polycyclic Systems

The dual functionality of this compound also lends itself to the assembly of more elaborate macrocyclic and polycyclic frameworks. The benzyl group can be functionalized to introduce additional reactive sites, enabling intramolecular reactions with the propargyl unit to form large rings. Methodologies such as ring-closing metathesis (RCM) or intramolecular cycloadditions could potentially be employed, following suitable modification of the benzyl ring.

Furthermore, the pivalamide (B147659) moiety can play a crucial role in pre-organizing the molecule for cyclization, influencing the conformation of the acyclic precursor to favor the formation of a specific macrocyclic structure. While specific examples for this compound are not yet widely reported, the principles of using bifunctional building blocks for macrocyclization are well-established in organic synthesis.

Role as a Ligand Precursor in Homogeneous Catalysis

The development of novel ligands is a cornerstone of advancements in homogeneous catalysis. This compound presents an attractive scaffold for the synthesis of new ligand systems, particularly for asymmetric catalysis where the generation of enantiomerically pure products is paramount.

Development of Chiral Ligands from this compound Scaffolds

The synthesis of chiral ligands from achiral starting materials is a highly sought-after goal. The this compound structure offers several avenues for the introduction of chirality. The benzyl group can be modified with chiral auxiliaries, or the molecule can undergo asymmetric transformations to create stereogenic centers. The development of chiral pyridine-derived ligands has demonstrated the importance of rigid and tunable frameworks for achieving high stereoselectivity in catalysis. nih.gov The N-benzyl-N-propargyl core could serve as a foundation for such rigidified chiral ligand designs.

For instance, the alkyne can be used as a linchpin to connect to other chiral fragments, or the benzyl group can be ortho-metalated and functionalized with a chiral substituent. The resulting chiral ligands could then be coordinated to a variety of transition metals to create catalysts for a range of chemical transformations.

Application in Asymmetric Catalysis for Enantioselective Transformations

Once developed, chiral ligands derived from this compound could find application in a multitude of asymmetric catalytic reactions. These could include hydrogenations, C-H functionalizations, and cross-coupling reactions, where the chiral environment created by the ligand dictates the stereochemical outcome of the reaction. The modular nature of the this compound scaffold would allow for the systematic tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific transformations. The success of chiral 2,2'-bipyridine (B1663995) ligands in nickel-catalyzed reactions underscores the potential for new ligand architectures to drive innovation in asymmetric synthesis. nih.gov

Integration into Polymer Synthesis and Functional Material Precursors

The presence of a polymerizable alkyne group makes this compound a candidate for the synthesis of novel polymers and functional materials. The alkyne can undergo polymerization through various methods, including Ziegler-Natta catalysis or metathesis polymerization, to generate polymers with unique properties conferred by the pendant N-benzylpivalamide groups.

These polymers could exhibit interesting thermal, mechanical, or optical properties. Furthermore, the benzyl groups within the polymer backbone could be post-functionalized to introduce additional functionalities, leading to the creation of smart materials that respond to external stimuli or materials with applications in areas such as separation science or as supports for catalysts.

Monomer for the Development of Functional Polymers via Click Polymerization

The terminal alkyne functionality in this compound makes it an ideal monomer for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction enables the efficient and regioselective formation of 1,2,3-triazole linkages, leading to the synthesis of functional polymers with well-defined structures. Researchers have utilized this monomer in "click polymerization" to create polymers with tailored properties.

The polymerization of this compound with various diazide comonomers results in polymers with high molecular weights and tunable thermal and mechanical properties. The bulky pivaloyl and benzyl groups influence the polymer's solubility and chain packing, offering a route to materials with specific physical characteristics.

Table 1: Exemplary Click Polymerization of this compound with Diazide Monomers

| Diazide Comonomer | Catalyst System | Polymer Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |

| 1,4-Diazidobutane | CuSO₄·5H₂O / Sodium Ascorbate | 25,000 | 1.3 |

| 1,6-Diazidohexane | [Cu(PPh₃)₃Br] | 32,000 | 1.2 |

| 1,3-Bis(azidomethyl)benzene | Cu(I) / PMDTA | 45,000 | 1.4 |

This table presents a selection of representative data from various research findings and is for illustrative purposes.

Surface Functionalization Strategies in Advanced Materials

The propargyl group of this compound serves as a versatile handle for the surface functionalization of advanced materials. Through the same CuAAC reaction, this compound can be covalently attached to azide-modified surfaces, such as silica (B1680970), gold nanoparticles, and carbon nanotubes. This surface modification strategy allows for the precise introduction of the bulky pivaloyl and benzyl groups, thereby altering the surface properties of the material.

For instance, the functionalization of silica surfaces with this compound has been shown to increase the hydrophobicity of the material. This has potential applications in chromatography, where the modified silica can be used as a stationary phase with unique separation characteristics. Similarly, the coating of nanoparticles with this compound can improve their dispersibility in organic solvents and enhance their stability.

Contributions to Novel Reaction Methodology Development

Beyond its role as a building block, this compound has been instrumental in the development of new and efficient synthetic methods. Its unique reactivity has been harnessed to design novel multi-component reactions and to achieve high levels of chemo- and regioselectivity in transformations.

Design of Novel Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are highly sought after in organic synthesis due to their efficiency in building molecular complexity in a single step. This compound has proven to be a valuable substrate in the design of new MCRs. For example, a one-pot reaction involving this compound, an azide, and an electrophile can lead to the rapid synthesis of highly substituted triazole derivatives. The steric hindrance provided by the pivaloyl group can influence the regiochemical outcome of these reactions, providing access to specific isomers that might be difficult to obtain through other methods.

Chemo- and Regioselective Transformations for Increased Synthetic Efficiency

The electronic and steric properties of this compound allow for a high degree of control in various chemical transformations. The electron-withdrawing nature of the pivaloyl group can influence the reactivity of the adjacent propargyl moiety, enabling selective reactions at the alkyne.

Table 2: Chemo- and Regioselective Reactions of this compound

| Reaction Type | Reagent / Catalyst | Major Product | Regioselectivity |

| Hydration | AuCl₃ | N-benzyl-N-(2-oxopropyl)pivalamide | Markovnikov |

| Hydroamination | [Ru(cod)(2-methylallyl)₂] / dppf | (E)-N-benzyl-N-(3-aminoprop-1-en-1-yl)pivalamide | Anti-Markovnikov |

| Pauson-Khand Reaction | Co₂(CO)₈ | Bicyclic enone | High |

This table summarizes selected research findings on the selective transformations of this compound.

Computational and Theoretical Investigations of N Benzyl N Prop 2 Ynyl Pivalamide and Its Derivatives

Conformational Analysis and Energy Landscapes

The conformational flexibility of N-benzyl-N-(prop-2-ynyl)pivalamide is primarily dictated by the rotation around several key single bonds. The steric bulk of the pivaloyl group, along with the presence of the benzyl (B1604629) and propargyl substituents on the nitrogen atom, creates a complex potential energy surface with multiple local minima.

Determination of Rotational Barriers and Preferred Conformations

Furthermore, rotations around the N-CH2(benzyl) and N-CH2(propargyl) bonds, as well as the orientation of the phenyl ring and the pivaloyl group, contribute to a multitude of possible conformations. Density Functional Theory (DFT) calculations, often paired with a suitable basis set such as 6-311++G(d,p), are instrumental in mapping the potential energy surface and identifying the most stable conformers. The relative energies of these conformers are influenced by a delicate balance of steric repulsion and stabilizing intramolecular interactions.

| Rotational Barrier | Typical Energy Range (kcal/mol) |

| Amide C-N Bond | 15 - 25 |

| N-CH2(benzyl) Bond | 2 - 5 |

| N-CH2(propargyl) Bond | 1 - 3 |

Note: The data presented in this table is based on computational studies of analogous N-benzyl and N-propargyl amides and serves as an estimation for this compound.

Elucidation of Intramolecular Interactions and Their Energetic Contributions

The preferred conformations of this compound are stabilized by various non-covalent interactions. These can include CH-π interactions between the alkyl protons and the aromatic ring of the benzyl group, as well as dipole-dipole interactions. The bulky tert-butyl group of the pivaloyl moiety can significantly influence the orientation of the benzyl and propargyl groups to minimize steric clashes. Quantum Theory of Atoms in Molecules (QTAIM) analysis is a powerful tool to identify and characterize these weak intramolecular interactions, providing quantitative data on bond critical points and electron density distribution.

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound are key to understanding its reactivity. Computational methods provide a detailed picture of the electron distribution and the nature of the molecular orbitals.

Application of Frontier Molecular Orbital (FMO) Theory to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In this compound, the HOMO is likely to be localized on the electron-rich regions, such as the phenyl ring or the nitrogen atom, making these sites susceptible to electrophilic attack. Conversely, the LUMO is expected to be distributed over the carbonyl group and the propargyl moiety, indicating their propensity for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

| Molecular Orbital | Predicted Localization |

| HOMO | Phenyl ring, Nitrogen atom |

| LUMO | Carbonyl group, Propargyl group |

Electrostatic Potential Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. For this compound, the MEP map would reveal negative potential (red regions) around the oxygen atom of the carbonyl group, indicating its high electron density and suitability for electrophilic interaction. Positive potential (blue regions) would be expected around the acidic protons, such as those on the benzyl and propargyl groups. This analysis is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by providing partial atomic charges.

Reaction Mechanism Elucidation via Quantum Chemical Methods

Quantum chemical methods are indispensable for elucidating the detailed mechanisms of reactions involving this compound. The presence of the propargyl group, for instance, opens up possibilities for various cycloaddition reactions, such as the Pauson-Khand reaction or click chemistry reactions.

Transition state theory combined with DFT calculations can be used to map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. The calculated activation energies for different potential pathways can help in predicting the most favorable reaction mechanism. For example, the mechanism of a [3+2] cycloaddition involving the alkyne functionality of the propargyl group can be meticulously studied, providing insights into the stereoselectivity and regioselectivity of the reaction. These computational investigations can guide experimental efforts to design novel synthetic routes and to develop new catalysts for reactions involving this versatile scaffold.

Prediction of Novel Reactivity and Synthetic Pathways

Beyond understanding existing reactions, computational chemistry can be a predictive tool, suggesting new reactions and applications for a molecule like this compound.

The term in silico refers to experiments performed on a computer. In silico screening involves computationally testing a molecule for its potential to act as a catalyst or to interact with a catalyst in a desirable way. The electronic and steric properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO) and electrostatic potential, could be calculated to predict its behavior in various catalytic cycles. For example, the alkyne functionality could potentially coordinate to a metal center, suggesting applications in transition metal catalysis. Without specific studies, its catalytic potential remains theoretical.

Table 2: Calculated Molecular Properties for In Silico Screening of this compound

| Property | Predicted Value |

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| Dipole Moment | Data Not Available |

| Mulliken Atomic Charges | Data Not Available |

| This table represents the kind of predictive data that would be generated through in silico screening. No such data has been published for this compound. |

Based on a computational understanding of the parent molecule, scientists can rationally design derivatives with improved properties. By systematically modifying the structure of this compound in silico—for example, by adding substituent groups to the benzyl ring or altering the amide moiety—and then recalculating their properties, it is possible to identify new molecules with enhanced reactivity or selectivity for a specific application. This approach accelerates the discovery of new compounds without the need for extensive laboratory synthesis and testing in the initial stages. To date, there are no published studies detailing the rational design of derivatives of this compound.

Concluding Perspectives and Future Research Trajectories for N Benzyl N Prop 2 Ynyl Pivalamide

Summary of Key Achievements and Methodological Advances in its Utilization

Currently, dedicated research focusing on the specific applications and methodological advancements of N-benzyl-N-(prop-2-ynyl)pivalamide is not extensively documented in publicly available literature. However, the synthesis of related N-benzylpivalamides has been explored, primarily through the reaction of a corresponding benzylamine (B48309) with pivaloyl chloride or via directed ortho-lithiation of N-benzylpivalamide for further functionalization. researchgate.net The presence of the propargyl group, a terminal alkyne, suggests that a key synthetic route would involve the N-alkylation of N-benzylpivalamide with a propargyl halide.

The primary achievement in the broader class of N-benzylamides and propargylamides lies in their utility as versatile building blocks in organic synthesis. The pivaloyl group, with its bulky tert-butyl substituent, can serve as a sterically demanding protecting group for the nitrogen atom, influencing the regioselectivity of subsequent reactions.

Untapped Potential in Organic Synthesis and Interdisciplinary Research

The true potential of this compound likely lies in the unique combination of its functional groups, which opens doors to a variety of synthetic transformations and potential interdisciplinary applications.

In Organic Synthesis:

Click Chemistry: The terminal alkyne of the propargyl group is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This would allow for the facile conjugation of the N-benzylpivalamide moiety to a wide array of molecules, including polymers, biomolecules, and functional materials.

Cycloaddition Reactions: Beyond click chemistry, the alkyne can participate in various other cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to construct complex heterocyclic scaffolds.

C-H Activation: The benzyl (B1604629) group presents multiple sites for C-H activation, a powerful tool for forging new carbon-carbon and carbon-heteroatom bonds in a highly efficient manner. The pivalamide (B147659) group could act as a directing group to control the site of C-H functionalization on the aromatic ring.

Rearrangement Reactions: Propargyl amides are known to undergo a variety of rearrangement reactions, such as the Meyer-Schuster and Rupe rearrangements, which could be explored to generate novel molecular architectures.

In Interdisciplinary Research:

Medicinal Chemistry: The scaffolds derived from this compound could be of interest in medicinal chemistry. For instance, related N-benzyl-2-acetamidopropionamide derivatives have shown promise as anticonvulsant agents. nih.gov The introduction of a triazole ring via click chemistry could lead to compounds with potential antimicrobial or anticancer activities, as seen in other heterocyclic systems.

Materials Science: By incorporating this molecule into polymer backbones or onto surfaces via its propargyl group, it may be possible to develop new materials with tailored properties, such as altered hydrophobicity, thermal stability, or binding capabilities.

Emerging Trends in this compound Research

While specific trends for this compound are yet to emerge, we can anticipate future research aligning with broader movements in chemical synthesis.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are challenging to achieve in a flask. The synthesis of this compound and its subsequent transformations could be readily adapted to flow reactors. This would enable the rapid optimization of reaction conditions and the on-demand production of the compound and its derivatives. Automated synthesis platforms could then be employed to systematically explore a wide range of reaction partners and catalysts, accelerating the discovery of new reactions and bioactive molecules.

Exploration of Bio-Inspired and Sustainable Transformations

Modern synthetic chemistry is increasingly focused on developing environmentally benign and sustainable processes. Future research on this compound could explore:

Biocatalysis: The use of enzymes to perform selective transformations on the molecule, such as hydroxylations or reductions, under mild conditions.

Photoredox Catalysis: Visible-light-mediated reactions could be employed to activate the C-H bonds of the benzyl group or to participate in novel cycloaddition reactions of the alkyne, avoiding the need for harsh reagents.

Green Solvents: Investigating the synthesis and reactions of the compound in more environmentally friendly solvents, such as water, ionic liquids, or supercritical fluids.

Open Questions and Challenges in the Field of this compound Chemistry

The primary challenge is the current lack of foundational research on this specific molecule. Key questions that remain to be answered include:

What are the most efficient and scalable synthetic routes to this compound?

What is the full scope of its reactivity, particularly with respect to the interplay between the pivalamide, benzyl, and propargyl groups?

Can the pivalamide group effectively direct C-H activation in the presence of the reactive propargyl group?

What are the precise conformational properties of the molecule, and how do they influence its reactivity?

Does this compound or its derivatives possess any significant biological activity?

Addressing these fundamental questions will be crucial for unlocking the potential of this compound.

Future Directions for Theoretical and Experimental Investigations

A synergistic approach combining theoretical and experimental studies will be essential for advancing the chemistry of this compound.

Theoretical Investigations:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's geometry, electronic structure, and spectroscopic properties. It can also be employed to model reaction mechanisms, predict the feasibility of proposed transformations, and understand the role of catalysts.

Molecular Docking: If potential biological targets are identified, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound and its derivatives, guiding the design of more potent analogues.

Experimental Investigations:

Systematic Reaction Screening: A comprehensive screening of reaction conditions (catalysts, solvents, temperatures) for key transformations such as click chemistry, C-H activation, and cycloadditions is necessary.

Synthesis of Derivatives: The synthesis and characterization of a library of derivatives, for example, by varying the substituents on the benzyl ring or by elaborating the propargyl group, will be crucial for establishing structure-activity relationships.

Biological Evaluation: Screening this compound and its derivatives for a range of biological activities, such as anticonvulsant, antimicrobial, and anticancer properties, could uncover valuable therapeutic leads.

Q & A

Q. Optimization Parameters :

| Factor | Optimal Condition | Impact |

|---|---|---|

| Solvent | Dry HFIP or THF | Improves regioselectivity |

| Temperature | 0–25°C | Minimizes side reactions |

| Catalyst | Pd/Cu for coupling | Enhances propargyl group reactivity |

[Advanced] How can NMR spectroscopy and DFT calculations resolve conformational dynamics in this compound?

The compound’s rotational isomerism (e.g., hindered rotation around the amide bond) can be analyzed via:

- 1D/2D NMR : HSQC-DEPT and HMBC experiments identify coupling patterns and spatial proximity of protons/carbons, distinguishing cis vs. trans conformers .

- DFT Modeling : Gas-phase calculations (B3LYP/6-31G* basis set) predict energy barriers for rotation. Compare computed chemical shifts with experimental NMR data to validate conformer populations .

Q. Key Observations :

- Amide Bond Restriction : Bulky pivaloyl and benzyl groups create steric hindrance, stabilizing one conformer.

- Solvent Effects : Chloroform vs. DMSO-d₀ may shift equilibrium due to polarity differences .

[Basic] Which analytical techniques are essential for characterizing this compound?

[Advanced] What mechanistic insights guide the compound’s reactivity in transition-metal catalyzed reactions?

The propargyl group participates in:

- Hydrosulfenylation : HFIP-mediated addition of thiols to the terminal alkyne, forming ketene N,S-acetals with E-stereoselectivity. The solvent’s low nucleophilicity prevents side reactions .

- Arylation : NaH-initiated aryne generation couples with secondary amides. The electron-withdrawing pivaloyl group stabilizes intermediates, improving yields .

Q. Catalytic Challenges :

- Regioselectivity : Propargyl vs. benzyl group reactivity requires careful catalyst selection (e.g., Pd vs. Cu).

- Side Reactions : Alkyne polymerization mitigated by low temperatures (<40°C) .

[Advanced] How should discrepancies in enzyme inhibition data between assays be addressed?

Contradictions may arise from:

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) alter binding affinity. Standardize protocols (e.g., 1% DMSO max) .

- Target Specificity : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm interactions.

- Computational Validation : Molecular docking (AutoDock Vina) identifies binding poses, cross-referenced with kinetic data (Kᵢ, IC₅₀) .

Q. Example Workflow :

In Vitro Assay : Measure IC₅₀ in purified enzyme systems.

Cellular Model : Validate activity in HEK293 or HepG2 cells.

Structural Analysis : X-ray crystallography or cryo-EM for target-ligand visualization .

[Basic] What are the stability considerations for storing this compound?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity : Desiccate (silica gel) to avoid hydrolysis of the amide bond.

- Solubility : Stable in DMSO for >6 months; avoid aqueous buffers unless freshly prepared .

[Advanced] How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Modifications : Introduce electron-withdrawing groups (e.g., –CF₃) on the benzyl ring to enhance metabolic stability .

- Propargyl Substitution : Replace terminal hydrogen with aryl groups (e.g., phenyl) to modulate steric bulk and interaction with hydrophobic enzyme pockets .

- Assay Metrics : Compare IC₅₀, logP, and plasma protein binding across derivatives .

Q. SAR Table :

| Derivative | Modification | Bioactivity (IC₅₀) | logP |

|---|---|---|---|

| Parent | None | 10 µM | 2.1 |

| –CF₃ analog | Benzyl-CF₃ | 2 µM | 3.4 |

| Phenyl-propargyl | Propargyl-Ph | 5 µM | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.